Methyl (4-{[3-(trifluoromethyl)phenyl]sulfamoyl}phenoxy)acetate
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Overview
Description
Methyl (4-{[3-(trifluoromethyl)phenyl]sulfamoyl}phenoxy)acetate is an organic compound with the molecular formula C16H14F3NO4S. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a sulfamoyl group and a phenoxyacetate moiety. The trifluoromethyl group imparts unique chemical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (4-{[3-(trifluoromethyl)phenyl]sulfamoyl}phenoxy)acetate typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl (4-{[3-(trifluoromethyl)phenyl]sulfamoyl}phenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, resulting in the replacement of the trifluoromethyl group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenoxyacetate derivatives.
Scientific Research Applications
Methyl (4-{[3-(trifluoromethyl)phenyl]sulfamoyl}phenoxy)acetate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl (4-{[3-(trifluoromethyl)phenyl]sulfamoyl}phenoxy)acetate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. Once inside the cell, the compound can interact with enzymes and proteins, modulating their activities. The sulfamoyl group may also play a role in binding to specific receptors or enzymes, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[N-(3-trifluoromethylphenyl)aminomethyl]benzoate
- Benzoic acid, 4-[3-(trifluoromethyl)phenylamino]methyl-, methyl ester
Uniqueness
Methyl (4-{[3-(trifluoromethyl)phenyl]sulfamoyl}phenoxy)acetate is unique due to the presence of both the trifluoromethyl and sulfamoyl groups, which impart distinct chemical and biological properties. The combination of these functional groups makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
methyl 2-[4-[[3-(trifluoromethyl)phenyl]sulfamoyl]phenoxy]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO5S/c1-24-15(21)10-25-13-5-7-14(8-6-13)26(22,23)20-12-4-2-3-11(9-12)16(17,18)19/h2-9,20H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVDMRLDIONZXIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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